REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8](S)=[N:7][C:6]=2[CH:11]=1>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:11]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC=1C=CC2=C(N=C(S2)S)C1
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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2.8 g
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Type
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catalyst
|
Smiles
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[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product was purified through a silica gel column with ethyl acetate/petroleum ether (1:50-1:10)
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Name
|
|
Type
|
product
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Smiles
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ClC=1C=CC2=C(N=CS2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |